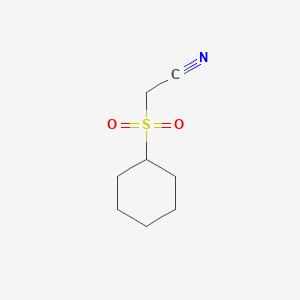
2-(cyclohexanesulfonyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexanesulfonyl)acetonitrile is an organic compound characterized by the presence of a nitrile group (-CN) attached to a carbon atom, which is further bonded to a cyclohexanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexanesulfonyl)acetonitrile typically involves the reaction of cyclohexanesulfonyl chloride with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclohexanesulfonyl chloride} + \text{Acetonitrile} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to maximize yield and purity. Common solvents used in the synthesis include acetonitrile and other polar aprotic solvents.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexanesulfonyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.
Scientific Research Applications
2-(Cyclohexanesulfonyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and sulfonyl groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(cyclohexanesulfonyl)acetonitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group can act as an electrophile, reacting with nucleophiles to form various substituted products. The sulfonyl group can also participate in reactions, influencing the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simple nitrile compound used as a solvent and intermediate in organic synthesis.
Cyclohexanesulfonyl chloride: A sulfonyl chloride used in the synthesis of sulfonamides and other sulfonyl-containing compounds.
Uniqueness
2-(Cyclohexanesulfonyl)acetonitrile is unique due to the presence of both a nitrile and a sulfonyl group, which imparts distinct reactivity and potential applications in various fields. Its dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
797036-54-5 |
|---|---|
Molecular Formula |
C8H13NO2S |
Molecular Weight |
187.26 |
IUPAC Name |
2-cyclohexylsulfonylacetonitrile |
InChI |
InChI=1S/C8H13NO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h8H,1-5,7H2 |
InChI Key |
ZODCWZQJSKXQSI-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)S(=O)(=O)CC#N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


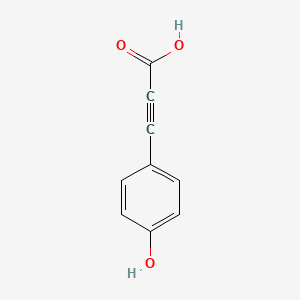
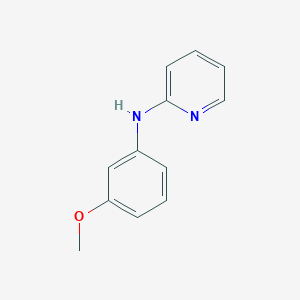
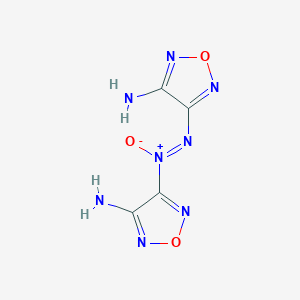
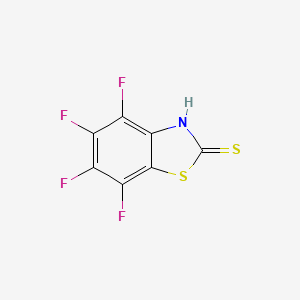
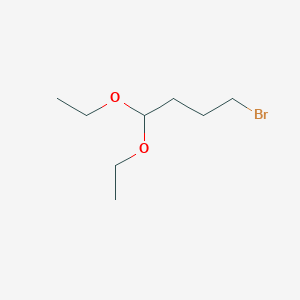
![N-[(4-chlorophenyl)methyl]pyrazin-2-amine](/img/structure/B3057287.png)
![4-[1-(4-hydroxyphenyl)cyclopentyl]phenol](/img/structure/B3057291.png)
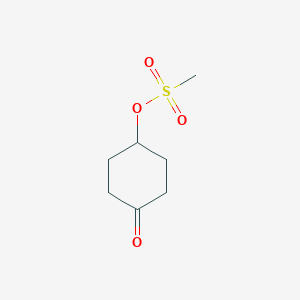
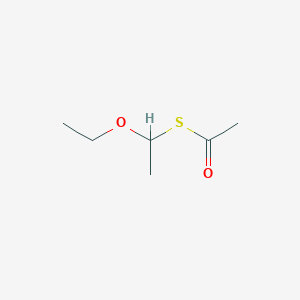

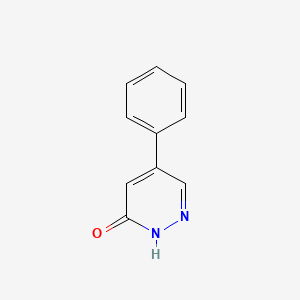
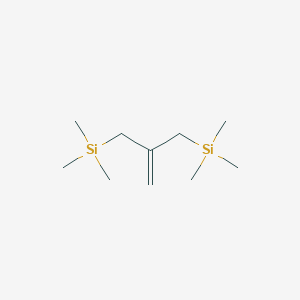
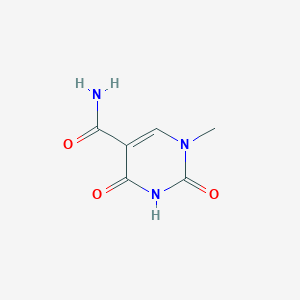
![4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate](/img/structure/B3057303.png)
